molecular formula C17H21NO2 B268061 N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine

N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine

Cat. No. B268061
M. Wt: 271.35 g/mol
InChI Key: WXPDDXZLYCYQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine, also known as EMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMA is a derivative of benzylamine, and its chemical structure consists of two benzyl groups attached to an amine group. In

Mechanism of Action

The exact mechanism of action of N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine is not fully understood. However, it has been suggested that N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine may act by inhibiting certain enzymes and proteins involved in inflammation, pain, and tumor growth. N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine has also been shown to inhibit the growth of certain tumor cells in vitro and in vivo. In addition, N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine in lab experiments is its relatively simple synthesis method. N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine. One area of research is the development of more efficient synthesis methods for N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine and its derivatives. Another area of research is the investigation of the molecular targets of N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine and its mechanism of action. Further research is also needed to determine the safety and efficacy of N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine in animal models and humans. Finally, N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders, which can be explored in future studies.
In conclusion, N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine is a chemical compound that has shown potential applications in various scientific fields. Its simple synthesis method, anti-inflammatory, analgesic, and anti-tumor properties, anxiolytic and antidepressant effects, and potential applications in drug discovery and neuroscience make it an interesting compound for future research. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine.

Synthesis Methods

N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine can be synthesized using a simple two-step reaction process. The first step involves the reaction of 3-ethoxybenzyl chloride with 2-methoxybenzylamine in the presence of a base such as sodium hydride. This results in the formation of N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine hydrochloride. The second step involves the deprotection of the hydrochloride salt using a strong base such as sodium hydroxide, resulting in the formation of N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine.

Scientific Research Applications

N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine has shown potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine has also been investigated as a potential therapeutic agent for anxiety and depression. Additionally, N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine has been used as a probe for studying the structure and function of certain proteins and enzymes.

properties

Product Name

N-(3-ethoxybenzyl)-N-(2-methoxybenzyl)amine

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H21NO2/c1-3-20-16-9-6-7-14(11-16)12-18-13-15-8-4-5-10-17(15)19-2/h4-11,18H,3,12-13H2,1-2H3

InChI Key

WXPDDXZLYCYQOR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)CNCC2=CC=CC=C2OC

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2=CC=CC=C2OC

Origin of Product

United States

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